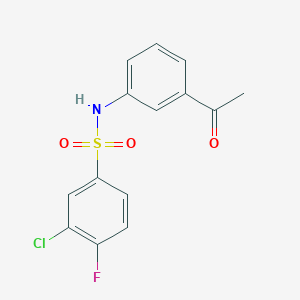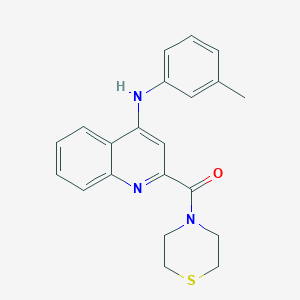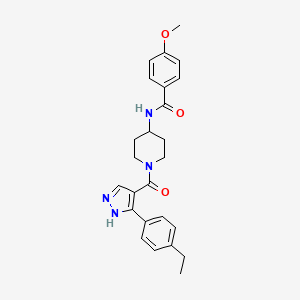![molecular formula C26H26N2OS B2516645 N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 450347-44-1](/img/structure/B2516645.png)
N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of indole derivatives can involve reactions of arylsulfonamides with indoles, as seen in the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides . Similarly, the synthesis of oxadiazole derivatives can involve esterification, hydrazide formation, and subsequent ring closure reactions, as described for the synthesis of various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using spectroscopic methods and quantum chemical calculations. For instance, the crystal structures of sulfanylacetamide derivatives have been determined, revealing folded conformations and intramolecular hydrogen bonding . Quantum chemical calculations, such as density functional theory (DFT), provide insights into the equilibrium geometry, vibrational assignments, and hydrogen-bonded interactions of molecules like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide .
Chemical Reactions Analysis
The chemical reactivity of related compounds can involve various transformations. For example, visible-light-induced and iron-catalyzed methylation of N-arylacrylamides with dimethyl sulphoxide (DMSO) leads to the formation of 3-ethyl-3-methyl indolin-2-ones . Such reactions demonstrate the potential for functional group modifications under mild conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For example, the introduction of electronegative atoms like fluorine or chlorine can alter the electronic distribution within the molecule, impacting its reactivity and interactions with biological targets .
Biological Activity Analysis
The biological activities of related compounds are often evaluated through various assays. For instance, some compounds have been screened for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase . Molecular docking studies can also predict the interaction of these molecules with biological targets, providing insights into their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity of Organotin Complexes
Organotin complexes, including those with specific phenyl groups, have shown significant antituberculosis activity. The antituberculosis properties are influenced by the ligand environment, organic groups attached to the tin, and the structure of the compound. Triorganotin(IV) complexes, in particular, demonstrated superior activity compared to diorganotin(IV) complexes. This suggests a potential area of application for complex molecules in treating tuberculosis, with the structure and ligand environment playing crucial roles in their efficacy (Iqbal, Ali, & Shahzadi, 2015).
Xylan Derivatives and Biopolymer Applications
Xylan derivatives, obtained through chemical modifications, can form biopolymer ethers and esters with specific properties suitable for various applications, including drug delivery systems. The modifications influence the functional groups, substitution degree, and pattern, highlighting the importance of molecular structure in developing new materials for scientific and medical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Dimethyl Sulfoxide (DMSO) in Biological Systems
DMSO, a simple compound with a variety of applications in cell biology, medicine, and research, interacts significantly with biomembranes, affecting their stability and dynamics. It serves as a cryoprotectant, cell fusogen, and a permeability-enhancing agent, illustrating the impact of molecular interactions on cellular functions and the potential for molecules like DMSO in therapeutic and research settings (Yu & Quinn, 1998).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-18-10-8-13-23(20(18)3)27-26(29)17-30-25-16-28(24-14-7-6-12-22(24)25)15-21-11-5-4-9-19(21)2/h4-14,16H,15,17H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLSOJVUMKIBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)


![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)
![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)
![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)
![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)
![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2516582.png)
![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)